N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Medicinal Chemistry Ligand Design Metabolic Stability

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 922895-41-8) is a synthetic sulfonamide–thiazole hybrid with the molecular formula C21H19FN2O3S2 and a molecular weight of 430.51 g·mol⁻¹. The molecule consists of a partially saturated 4,5-dihydronaphtho[1,2-d]thiazole core linked via a butanamide spacer to a 4-fluorophenylsulfonyl terminus.

Molecular Formula C21H19FN2O3S2
Molecular Weight 430.51
CAS No. 922895-41-8
Cat. No. B2606520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS922895-41-8
Molecular FormulaC21H19FN2O3S2
Molecular Weight430.51
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H19FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)28-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25)
InChIKeyMCURKMINRDVPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 922895-41-8): Procurement-Grade Characterization


N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 922895-41-8) is a synthetic sulfonamide–thiazole hybrid with the molecular formula C21H19FN2O3S2 and a molecular weight of 430.51 g·mol⁻¹ [1]. The molecule consists of a partially saturated 4,5-dihydronaphtho[1,2-d]thiazole core linked via a butanamide spacer to a 4-fluorophenylsulfonyl terminus . This specific combination of a dihydro-naphthalene-fused thiazole, a four-carbon linker and a para-fluoro arylsulfonyl group distinguishes it from the broader naphthothiazole and sulfonamide compound families and underpins its evaluation as a chemical biology probe.

Chemical Class Sulfonamide–thiazole hybrid probe
Core Feature 4,5-Dihydro naphthothiazole for conformational studies
Key Substituent Para-fluoro arylsulfonyl group (metabolic stability research)

Why Analogs Cannot Substitute N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide


Substituting this compound with a generic naphthothiazole or arylsulfonyl-butanamide carries a high risk of losing the desired biological profile because no single commercial analog replicates the precise combination of the 4,5-dihydro saturation state, the fluorophenylsulfonyl group, and the butanamide linker [1]. The closest available comparator, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (CAS 922891-59-6), lacks the para-fluoro substituent, which is well-established in medicinal chemistry to modulate metabolic stability and target binding . Conversely, the fully aromatic analog 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide (CAS 941900-82-9) alters the conformational flexibility and electron distribution of the naphthothiazole ring system . These structural differences mean that potency, selectivity, and physicochemical behavior observed for one member of this class cannot be assumed for another.

Target: para-Fluoro phenylsulfonyl Analog: Non-fluorinated phenylsulfonyl (CAS 922891-59-6) Fluorine absence may shift metabolic stability and target binding profile; not interchangeable.
Target: 4,5-Dihydro core Analog: Fully aromatic naphthothiazole core (CAS 941900-82-9) Aromatic core alters conformation and electron distribution; may not replicate dihydro profile.

Quantitative Differentiation Evidence for N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide


Para-Fluoro Substitution on the Arylsulfonyl Ring versus the Non-Fluorinated Analog

The presence of a para-fluoro substituent on the phenylsulfonyl ring is a key differentiator from the non-fluorinated phenylsulfonyl analog (CAS 922891-59-6). While direct comparative biological data are not publicly available, the fluorine atom is expected to increase electronegativity and block a metabolic soft spot. The molecular formula difference is C21H19FN2O3S2 (MW 430.51) for the target compound versus C21H20N2O3S2 (MW 412.5) for the non-fluorinated analog . This structural modification is routinely used in drug discovery to improve target residence time and oral bioavailability, making the fluorinated compound a more valuable tool compound for probing biological systems where metabolic stability is a concern [1].

Para-Fluoro Substitution
Class-level inference
Fluorine atom blocks metabolic soft spot, increases electronegativity
May enhance metabolic stability in assay conditions
No direct biological comparison data
Medicinal Chemistry Ligand Design Metabolic Stability

Saturation State of the Naphthothiazole Core: Dihydro versus Fully Aromatic

The 4,5-dihydronaphtho[1,2-d]thiazole core in CAS 922895-41-8 introduces a saturated ethylene bridge absent in the fully aromatic naphtho[1,2-d]thiazole analog (CAS 941900-82-9). This saturation breaks the complete conjugation of the naphthalene system, altering molecular shape, lipophilicity, and potentially target binding. The target compound has a molecular weight of 430.51 g·mol⁻¹, while the fully aromatic analog has a molecular weight of 428.5 g·mol⁻¹ . Although no head-to-head biological comparison has been published, the saturated core is expected to confer a different three-dimensional shape and a distinct hydrogen-bonding/acceptor profile compared to the flat, aromatic counterpart [1].

Core Saturation State
Supporting evidence
Target: 4,5-Dihydro core (MW 430.51) Comparator: Fully aromatic core (MW 428.5) ΔMW = 2.0 g/mol; sp³ vs sp² geometry at 4,5-position
Conformational and physicochemical profile differs; impacts target binding context
No head-to-head biological comparison available
Conformational Analysis Physicochemical Properties Reactivity

Linker Length and Composition: Butanamide versus Acetamide or Benzamide Analogs

The target compound features a four-carbon butanamide linker connecting the naphthothiazole core to the sulfonyl group. Close analogs bearing the identical 4,5-dihydronaphtho[1,2-d]thiazol-2-yl scaffold but differing linker lengths or compositions have been documented. For example, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 557782-81-7, known as ZINC00881524) employs a shorter acetamide linker and is identified as a ROCK inhibitor . Similarly, 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 898422-85-0) uses a benzamide linker . The longer butanamide spacer in CAS 922895-41-8 provides distinct conformational freedom and hydrogen-bonding distance, which can be critical for engaging remote binding pockets or modulating pharmacokinetic properties [1].

Linker Length
Class-level inference
Target: Butanamide (4-carbon) linker Comparator: Acetamide (2-carbon) or benzamide linkers Linker length difference influences binding mode and pharmacokinetics
Butanamide spacer enables distinct conformational freedom; not mimicked by shorter linkers
No direct activity comparison; structural inference
Linker Optimization Structure-Activity Relationship Chemical Biology

Availability and Purity: Specified Commercial Sourcing versus Unspecified Analogs

CAS 922895-41-8 is commercially offered by Life Chemicals with a certified purity of ≥90% in defined pack sizes (1 mg, 3 mg, 30 mg), providing a reliable sourcing option for reproducible research [1]. In contrast, the non-fluorinated phenylsulfonyl analog (CAS 922891-59-6) currently lacks identified commercial suppliers, and the fully aromatic analog (CAS 941900-82-9) is listed without a defined purity specification . This documented availability with a stated purity threshold reduces the risk of batch-to-batch variability and ensures that procurement of the target compound directly supports reproducible experimental work [2].

Commercial Purity
Supporting evidence
≥90% purity Supplier: Life Chemicals; 1 mg, 3 mg, 30 mg packs
Reduces batch-to-batch variability risk
Vendor catalog data; analogs lack defined purity or supplier
Procurement Quality Control Reproducibility

Recommended Research Application Scenarios for N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide


Chemical Probe for Enzyme Inhibition Assays Requiring Metabolic Stability

The para-fluoro substituent on the phenylsulfonyl group is expected to enhance metabolic stability relative to the non-fluorinated analog (see Evidence Item 1). This makes CAS 922895-41-8 a preferred choice for in vitro biochemical or cell-based assays where compound half-life under assay conditions is critical. Researchers investigating targets such as kinases, carbonic anhydrases, or other enzymes modulated by sulfonamide-containing molecules can employ this compound with greater confidence in sustained target engagement [1].

Structure-Activity Relationship (SAR) Studies Centered on Naphthothiazole Core Saturation

The 4,5-dihydronaphtho core is a key variable separating this compound from the fully aromatic analog (see Evidence Item 2). In SAR campaigns, this compound enables systematic exploration of how core saturation influences potency, selectivity, and solubility. It should be tested alongside the aromatic comparator (CAS 941900-82-9) to isolate the contribution of ring saturation to the biological profile [2].

Linker Optimization Campaigns for Butanamide-Containing Chemical Series

The four-carbon butanamide linker distinguishes this molecule from close analogs with acetamide or benzamide linkers (see Evidence Item 3). It is an ideal reference compound for medicinal chemistry programs evaluating optimal linker length and flexibility for a given target. Systematic biological evaluation against shorter and longer linker variants can reveal the distance-dependence of pharmacophore interactions .

Reproducible Chemical Biology with Verified Commercial Sourcing

Confirmed availability from Life Chemicals at defined purity (≥90%) and known pack sizes (see Evidence Item 4) positions this compound as a reliable tool for multi-lab collaborative studies. Unlike structurally similar compounds lacking clear supplier documentation, the traceable procurement of CAS 922895-41-8 supports the reproducibility requirements of high-impact journal publications and industrial screening campaigns [1].

Application
Selection Property
Validation Focus
Enzyme inhibition assays needing metabolic stability context
Para-fluoro substitution on arylsulfonyl ring
Metabolic stability under assay conditions
SAR studies exploring naphthothiazole core saturation
4,5-Dihydro versus fully aromatic core
Core saturation influence on conformation and target binding
Linker optimization in butanamide-containing series
Butanamide (4-carbon) linker length
Linker length-activity and pharmacokinetic relationship
Reproducible sourcing for multi-lab chemical biology studies
Certified purity ≥90%, defined pack sizes
Procurement traceability and batch consistency
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